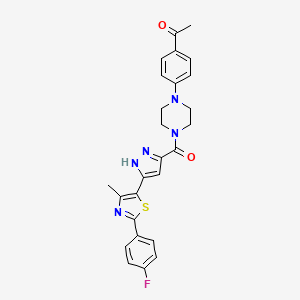

1-(4-(4-(3-(2-(4-氟苯基)-4-甲基噻唑-5-基)-1H-吡唑-5-羰基)哌嗪-1-基)苯基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound contains several functional groups including a fluorophenyl group, a thiazole ring, a pyrazole ring, a piperazine ring, and a carbonyl group. These groups are common in many pharmaceutical compounds due to their diverse chemical properties and potential for biological activity .

Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the carbonyl group could undergo nucleophilic addition reactions, and the piperazine ring could participate in substitution reactions .

科学研究应用

Molecular Structure and Chemical Analysis

- The compound's molecular structure, vibrational frequencies, and vibrational assignments were studied both experimentally and theoretically. Notably, the molecule's stability arises from hyper-conjugative interaction and charge delocalization. The compound's high reactivity is attributed to the electronegativity in the carbonyl group, and it may exhibit anti-neoplastic properties as an inhibitor against TPII (Mary et al., 2015).

Synthesis and Structural Studies

- The compound was synthesized as part of a study on pyrazole compounds, demonstrating different angles formed between the pyrazole and fluoro-substituted rings. The synthesis process involved the condensation of chalcones with hydrazine hydrate (Loh et al., 2013).

Antiviral and Cytotoxicity Studies

- The compound showed promise in antiviral activities, particularly against HSV1 and HAV-MBB. Its derivatives were synthesized, showing significant cytotoxicity and anti-HSV1 and anti-HAV-MBB activity (Attaby et al., 2006).

Neuroprotective Activities

- Derivatives of the compound demonstrated potential neuroprotective activities. Studies on rat pheochromocytoma cells and mice subjected to acute cerebral ischemia showed significant protective effects (Gao et al., 2022).

Antibacterial and Antifungal Activities

- The compound, as part of azole-containing piperazine derivatives, exhibited moderate to significant antibacterial and antifungal activities in vitro (Gan et al., 2010).

属性

IUPAC Name |

1-[4-[4-[5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-1H-pyrazole-3-carbonyl]piperazin-1-yl]phenyl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24FN5O2S/c1-16-24(35-25(28-16)19-3-7-20(27)8-4-19)22-15-23(30-29-22)26(34)32-13-11-31(12-14-32)21-9-5-18(6-10-21)17(2)33/h3-10,15H,11-14H2,1-2H3,(H,29,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWQSUFCHJCVIDT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=CC(=NN3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24FN5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(4-(3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-1H-pyrazole-5-carbonyl)piperazin-1-yl)phenyl)ethanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]succinonitrile](/img/structure/B2368740.png)

![1,1-Dimethyl-3-[1-(pyridine-3-carbonyl)piperidin-4-yl]urea](/img/structure/B2368742.png)

![7-(4-fluorobenzyl)-1,3,4,9-tetramethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2368744.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2368747.png)

![3-(2-oxo-2-(4-(thiophen-3-ylmethyl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B2368750.png)

![N~1~-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N~2~-(2,4-dichlorophenyl)ethanediamide](/img/structure/B2368752.png)